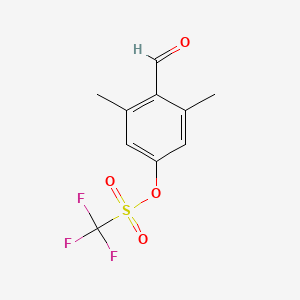
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H9F3O4S It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl ring is substituted with formyl and dimethyl groups
Méthodes De Préparation
The synthesis of 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-formyl-3,5-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Analyse Des Réactions Chimiques
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Applications De Recherche Scientifique
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The formyl group can participate in various redox reactions, altering the electronic properties of the molecule and enabling its use in different chemical transformations .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate include:
Phenyl trifluoromethanesulfonate: Lacks the formyl and dimethyl substitutions, making it less reactive in certain transformations.
4-Formylphenyl trifluoromethanesulfonate: Similar but without the dimethyl groups, affecting its steric and electronic properties.
3,5-Dimethylphenyl trifluoromethanesulfonate: Lacks the formyl group, limiting its use in redox reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Activité Biologique
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a trifluoromethanesulfonate group attached to a phenyl ring with formyl and dimethyl substituents. This unique structure may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethanesulfonate moiety is known for its electrophilic properties, which can facilitate reactions with nucleophiles in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .
- Cytotoxicity : In vitro assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for these effects need to be established through further experiments.
Case Studies
A series of studies have explored the biological activity of related compounds in the same chemical class. For example:
- Study on COX Inhibition : Compounds structurally similar to this compound exhibited moderate inhibition of COX-2 and lipoxygenases LOX-5 and LOX-15. This suggests potential anti-inflammatory properties that could be leveraged for therapeutic use .
- Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MCF-7), certain derivatives demonstrated significant cytotoxicity, indicating that modifications in the molecular structure can enhance or reduce biological activity .
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | COX-2 | TBD | Moderate inhibition |
| Related Compound A | LOX-5 | TBD | Moderate inhibition |
| Related Compound B | MCF-7 Cell Line | TBD | Significant cytotoxicity |
Research Findings
Recent research has highlighted several key findings regarding the biological activity of compounds related to this compound:
- Electrophilic Nature : The trifluoromethanesulfonate group enhances electrophilicity, allowing for increased interactions with nucleophilic sites in proteins and nucleic acids .
- Potential as Anticancer Agent : The cytotoxic effects observed in cancer cell lines indicate that this compound could serve as a lead structure for developing new anticancer agents .
- Further Investigations Needed : While initial findings are promising, comprehensive studies are required to elucidate the specific mechanisms of action and optimize the pharmacological properties of this compound.
Propriétés
Numéro CAS |
1021166-08-4 |
|---|---|
Formule moléculaire |
C10H9F3O4S |
Poids moléculaire |
282.24 g/mol |
Nom IUPAC |
(4-formyl-3,5-dimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-6-3-8(4-7(2)9(6)5-14)17-18(15,16)10(11,12)13/h3-5H,1-2H3 |
Clé InChI |
JDOFFCNLLQMRML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C=O)C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















